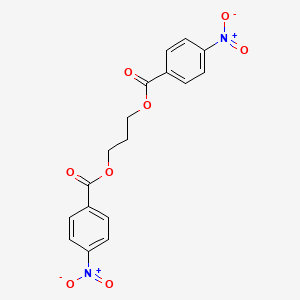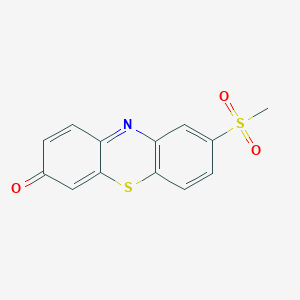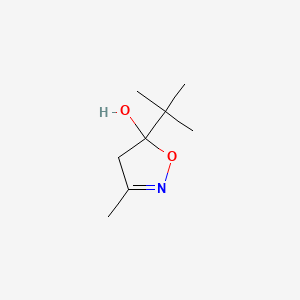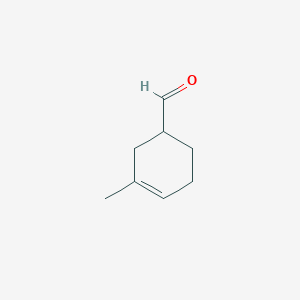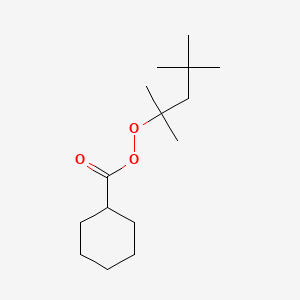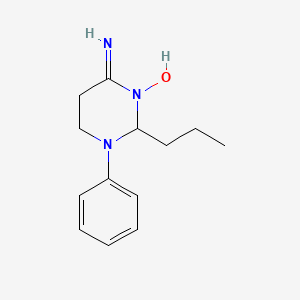
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate typically involves the reaction of ethyl mercaptan with an appropriate epoxide, followed by esterification with acrylic acid. The reaction conditions often require the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the ethyl mercaptan on the epoxide ring. The esterification step may be catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol, and temperatures around 0-25°C.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene, and temperatures around 0-25°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The prop-2-enoate moiety can undergo conjugation reactions, enhancing the compound’s reactivity and potential for forming bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(ethylsulfanyl)prop-2-enoate: Similar structure but lacks the hydroxypropyl group.
Ethyl 3-(methylsulfanyl)prop-2-enoate: Similar structure but has a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)prop-2-enoic acid: Similar structure but lacks the ester moiety.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the hydroxypropyl and prop-2-enoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
53414-17-8 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
(3-ethylsulfanyl-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-8(10)11-5-7(9)6-12-4-2/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
DGQQZCMGTMLWSV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



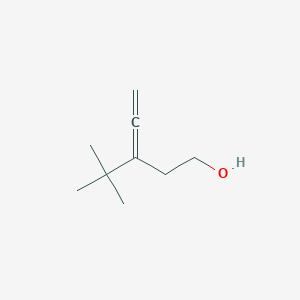

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)


